molecular formula C2H5NOSi2 B14759516 2,6-Disilamorpholine

2,6-Disilamorpholine

Cat. No.: B14759516
M. Wt: 115.24 g/mol
InChI Key: LMHLJAOKFUKPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Disilamorpholine is a chemical compound that features a six-membered ring containing two silicon atoms and one nitrogen atom

Preparation Methods

The synthesis of 2,6-Disilamorpholine typically involves the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions include simultaneous addition of the components and full utilization of the heat of reaction. The process can be carried out at temperatures ranging from 85 to 170 degrees Celsius, followed by heating at 150 to 190 degrees Celsius for 1 to 25 hours while water is distilled off .

Chemical Reactions Analysis

2,6-Disilamorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and aluminum oxide catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of diisopropanolamine with sulfuric acid can yield a high proportion of the cis-isomer of this compound .

Scientific Research Applications

2,6-Disilamorpholine serves as a versatile intermediate in the synthesis of pharmaceutical ingredientsAdditionally, it is employed in the synthesis of other chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 2,6-Disilamorpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

2,6-Disilamorpholine can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-4-[N-tosyl-(S)-prolinyl]-2,6-disilamorpholine and 4-[2-(difluoroboroxy)benzoyl]-2,2,6,6-tetramethyl-2,6-disilamorpholine. These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C2H5NOSi2

Molecular Weight

115.24 g/mol

InChI

InChI=1S/C2H5NOSi2/c1-3-2-6-4-5-1/h3H,1-2H2

InChI Key

LMHLJAOKFUKPIZ-UHFFFAOYSA-N

Canonical SMILES

C1NC[Si]O[Si]1

Origin of Product

United States

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